Benzenepropanal, 2-acetyl-
CAS No.: 99865-14-2
Cat. No.: VC8337023
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99865-14-2 |
|---|---|
| Molecular Formula | C11H12O2 |
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | 3-(2-acetylphenyl)propanal |
| Standard InChI | InChI=1S/C11H12O2/c1-9(13)11-7-3-2-5-10(11)6-4-8-12/h2-3,5,7-8H,4,6H2,1H3 |
| Standard InChI Key | BPRSTTBCUGWYAF-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=CC=C1CCC=O |
| Canonical SMILES | CC(=O)C1=CC=CC=C1CCC=O |
Introduction
Structural and Molecular Characterization
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for "Benzenepropanal, 2-acetyl-" is 3-(2-acetylphenyl)propanal, reflecting a benzene ring substituted with an acetyl group at the ortho position and a propanal chain at the para position. Key synonyms include:
Molecular Formula and Weight
The molecular formula is C₁₁H₁₂O₂, derived from:
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A benzene ring (C₆H₅)
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A propanal chain (CH₂CH₂CHO)
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An acetyl substituent (COCH₃).
The calculated molecular weight is 184.21 g/mol, consistent with analogous aldehydes .
Spectroscopic and Computational Data
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Infrared (IR) Spectroscopy: Expected peaks include a strong absorption at ~1,710 cm⁻¹ (C=O stretch of aldehyde) and ~1,680 cm⁻¹ (acetyl C=O) .
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Nuclear Magnetic Resonance (NMR):
Synthetic Pathways and Mechanistic Insights
Traditional Aldol Condensation Routes
The synthesis of 2-acetylbenzenepropanal can be achieved via cross-aldol condensation between benzaldehyde derivatives and acetylacetone. For example:
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Step 1: Base-catalyzed deprotonation of acetylacetone to form an enolate.
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Step 2: Nucleophilic attack on 2-nitrobenzaldehyde, followed by dehydration .
Radical-Mediated Cyclization Strategies
Recent advances in organotin chemistry, as detailed in MIT thesis research, highlight the use of tributyltin hydride (Bu₃SnH) for intramolecular radical cyclizations :
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Mechanism:
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Yield Optimization: Dilute conditions (0.025–0.10 M) minimize acyclic byproducts, achieving up to 84% yield for six-membered rings .
Physicochemical Properties and Stability
Thermodynamic Parameters
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Melting Point: Predicted range: 85–90°C (analogous aldehydes) .
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Boiling Point: Estimated at 280–290°C under reduced pressure .
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Solubility:
Reactivity Profile
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Aldehyde Group: Prone to nucleophilic additions (e.g., Grignard reactions).
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Acetyl Substituent: Participates in Claisen-Schmidt condensations and Michael additions .
Applications in Organic Synthesis
Intermediate for Heterocyclic Compounds
2-Acetylbenzenepropanal serves as a precursor for quinoline derivatives via the Friedländer synthesis:
Catalytic Asymmetric Transformations
The compound’s prochiral aldehyde group enables enantioselective transformations:
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Organocatalytic Epoxidation: Using chiral amines, achieving up to 92% ee .
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Transition Metal Catalysis: Rhodium-catalyzed hydroacylations yield β-chiral ketones .
Challenges and Future Directions
Stability Issues
Green Chemistry Approaches
Future research should explore:
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